Sodium 2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

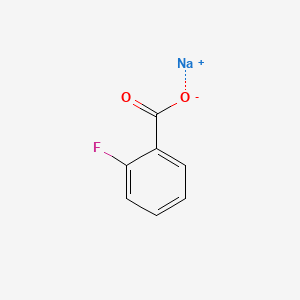

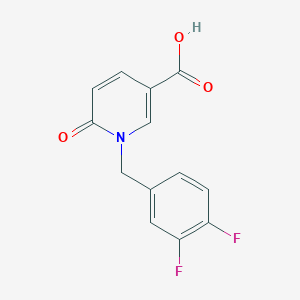

Sodium 2-fluorobenzoate is an organic compound with the chemical formula C7H4FNaO2. It appears as a white crystalline powder and is soluble in water and organic solvents. This compound is widely used in the chemical and pharmaceutical industries as an important intermediate in organic synthesis .

Mécanisme D'action

Target of Action

Sodium 2-fluorobenzoate primarily targets enzymes involved in the defluorination process . These enzymes, such as 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, play a crucial role in the biodegradation of fluorinated compounds .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. In one mechanism, 2-fluorobenzoate reacts with molecular oxygen to form a cyclic peroxide intermediate, which is then reduced to catechol . This process involves a single molecule of oxygen supplying the two oxygen atoms of the catechol .

Biochemical Pathways

The defluorination of 2-fluorobenzoate initiates with substrate activation to yield 2-fluorobenzoyl-CoA, which is further converted to F-1,5-dienoyl-CoA isomers . The successive action of two hydroxylases would be expected to produce catechol derived from two separate molecules of oxygen .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, suggests it may have good bioavailability .

Result of Action

The result of this compound’s action is the formation of catechol from 2-fluorobenzoate, which is achieved through a defluorination reaction proceeding through a cyclic peroxide intermediate . This process supports the biodegradation of fluorinated compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific microorganisms capable of enzymatic defluorination can impact the compound’s degradation . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .

Analyse Biochimique

Biochemical Properties

Sodium 2-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It is known to be metabolized by certain bacterial strains, such as Pseudomonas species, which utilize it as a sole carbon source. The metabolism of this compound involves the defluorination of the compound, leading to the formation of catechol and 2-fluorocatechol . The enzymes involved in this process include hydroxylases, which catalyze the hydroxylation of the aromatic ring, and dehalogenases, which facilitate the removal of the fluorine atom. These interactions highlight the compound’s role in microbial degradation pathways and its potential use in bioremediation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to hydroxylases and dehalogenases, which catalyze its conversion to catechol and 2-fluorocatechol. This process involves the formation of a cyclic peroxide intermediate, which is then reduced to catechol Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and metabolic flux

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by hydroxylases and dehalogenases, leading to the formation of catechol and 2-fluorocatechol These enzymes play a crucial role in the defluorination and hydroxylation of the compound, facilitating its conversion to less toxic metabolites

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Sodium 2-fluorobenzoate typically involves the following steps:

Dissolution of Benzoic Acid in Dilute Hydrofluoric Acid: Benzoic acid is dissolved in dilute hydrofluoric acid.

Addition of Sodium Chloride: Sodium chloride is added to the solution to produce 2-fluorobenzoic acid.

Neutralization Reaction: The 2-fluorobenzoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, concentration, and reaction time to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of the fluorine atom, it can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.

Oxidation: Reagents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoates.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols and other reduced forms

Applications De Recherche Scientifique

Sodium 2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Employed in enzymatic defluorination studies to understand the breakdown of fluorinated compounds.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Comparaison Avec Des Composés Similaires

2-Fluorobenzoic Acid: An aromatic organic compound with similar properties but lacks the sodium ion.

4-Fluorobenzoate: Another fluorinated benzoate with the fluorine atom in a different position.

Uniqueness: Sodium 2-fluorobenzoate is unique due to its specific positioning of the fluorine atom and the presence of the sodium ion, which influences its solubility and reactivity. This makes it particularly useful in specific synthetic and research applications .

Propriétés

Numéro CAS |

490-97-1 |

|---|---|

Formule moléculaire |

C7H5FNaO2 |

Poids moléculaire |

163.10 g/mol |

Nom IUPAC |

sodium;2-fluorobenzoate |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10); |

Clé InChI |

YIZOXOUTDFWAOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)F.[Na] |

Key on ui other cas no. |

490-97-1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

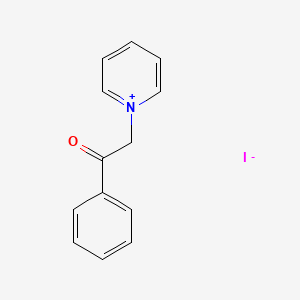

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)